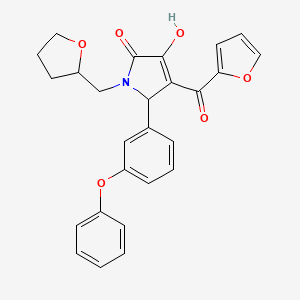

4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring. Its structure includes:

- A 3-hydroxy substituent at position 3, enabling hydrogen bonding and influencing solubility.

- A tetrahydrofuran-2-ylmethyl moiety at position 1, enhancing lipophilicity and modulating pharmacokinetic properties.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-24(21-12-6-14-32-21)22-23(27(26(30)25(22)29)16-20-11-5-13-31-20)17-7-4-10-19(15-17)33-18-8-2-1-3-9-18/h1-4,6-10,12,14-15,20,23,29H,5,11,13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVOKPVZESUCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties.

The molecular formula of the compound is with a molecular weight of approximately 449.46 g/mol. Its structure includes a furan ring, a pyrrole moiety, and various phenolic groups, contributing to its reactivity and potential therapeutic effects .

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO7 |

| Molecular Weight | 449.46 g/mol |

| CAS Number | 618072-44-9 |

| Purity | 95%+ |

Antibacterial Activity

Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance, studies have shown that certain furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 64 µg/mL .

Case Study:

A study evaluated the antibacterial activity of various furan derivatives, including compounds similar to 4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one. The results showed that these compounds demonstrated broad-spectrum activity against multiple bacterial strains, outperforming traditional antibiotics like streptomycin and tetracycline .

Anticancer Activity

Furan-based compounds have also been investigated for their anticancer potential. In vitro studies using human cancer cell lines have revealed that certain furan derivatives can induce apoptosis in cancer cells. For example, one study found that a conjugate derived from furan exhibited IC50 values as low as 0.15 µg/mL against HeLa cervical cancer cells .

Mechanism of Action:

The proposed mechanism involves mitochondrial disruption and alteration of cell membrane integrity, leading to increased apoptosis rates in cancer cells . This suggests that the structural features of the compound may play a crucial role in its bioactivity.

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, furan derivatives have shown promise in anti-inflammatory applications. Compounds similar to 4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one have been reported to reduce inflammation markers in various models .

Scientific Research Applications

The compound 4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Structural Features

The compound features a pyrrolone core, which is known for its biological activity, combined with furan and phenoxy groups that may enhance its pharmacological properties.

Medicinal Chemistry

The compound has shown promise in drug development due to its structural components that can interact with biological targets.

Anticancer Activity

Studies indicate that derivatives of pyrrolones exhibit significant anticancer properties. The presence of the furan-2-carbonyl moiety may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells.

Antimicrobial Properties

Research has suggested that compounds containing furan and phenoxy groups possess antimicrobial activities. The specific structure of this compound may enhance its efficacy against bacterial and fungal strains.

Materials Science

The unique chemical structure of this compound allows for potential applications in developing advanced materials, including polymers and coatings.

Polymer Synthesis

The compound can serve as a monomer in polymerization reactions, contributing to materials with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Thermal Conductivity | 0.15 W/m·K |

Agricultural Chemistry

Given its bioactive nature, this compound could be explored for use in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Preliminary studies suggest that the compound may exhibit insecticidal properties due to its ability to interfere with insect metabolism.

Case Study : Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogous pyrrol-2-one derivatives:

Key Findings from Comparative Analysis:

Lipophilicity and Bioavailability :

- The tetrahydrofuran-2-ylmethyl group in the target compound increases lipophilicity compared to the 3-methoxypropyl () or pyridinyl () substituents, suggesting better blood-brain barrier penetration .

- Conversely, compounds with polar groups (e.g., 4-hydroxy-3-methoxyphenyl in ) exhibit improved aqueous solubility, critical for oral administration .

Synthetic Accessibility: The multicomponent condensation method described in (using indole, phenylglyoxal, and Meldrum’s acid) could be adapted for synthesizing the target compound, though its sterically demanding 3-phenoxyphenyl group may require optimized reaction conditions .

The 5-methylfuroyl substituent in enhances electron density at the lactam ring, altering reactivity in nucleophilic substitutions .

The chlorophenyl group in may confer selectivity toward chlorophenol-sensitive targets, such as certain bacterial enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.